molecular formula C17H19ClN2 B1389578 (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride CAS No. 109595-56-4

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride

Cat. No.: B1389578
CAS No.: 109595-56-4
M. Wt: 286.8 g/mol
InChI Key: VAZXFDXPBDVRHV-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride typically involves the reaction of indole derivatives with phenethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The resulting indole can then be reacted with phenethylamine to form the desired compound.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction can lead to the formation of indoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology

In biology, this compound is used in the study of cellular processes and signaling pathways. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Industry

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new therapeutic agents and the study of biological processes .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXFDXPBDVRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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